molecular formula C14H22N4O2 B13606137 tert-butyl3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate

tert-butyl3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate

Cat. No.: B13606137
M. Wt: 278.35 g/mol
InChI Key: WXGQWOFAOLUGQG-UHFFFAOYSA-N
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Description

Tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate is a chemical compound with a molecular formula of C14H22N4O2 and a molecular weight of 278.4

Preparation Methods

The synthesis of tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate involves several steps. One common method includes the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, followed by a [4 + 1] cycloaddition with tert-butyl isocyanide . The reaction conditions typically involve the use of iodine as a catalyst, which facilitates the formation of the imidazo[1,2-a]pyrimidine ring system .

Chemical Reactions Analysis

Tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate has promising potential for various applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate can be compared with other similar compounds, such as:

  • Tert-butyl 3-iodo-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate
  • Tert-butyl N-{3-iodo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of tert-butyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate lies in its specific combination of functional groups, which imparts distinct reactivity and biological activity.

Properties

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-7-10(8-18)11-9-17-6-4-5-15-12(17)16-11/h9-10H,4-8H2,1-3H3,(H,15,16)

InChI Key

WXGQWOFAOLUGQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CN3CCCNC3=N2

Origin of Product

United States

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